molecular formula C13H20N2O4 B1439692 Tert-butyl (4,5-dimethoxypyridin-3-YL)-methylcarbamate CAS No. 1142191-79-4

Tert-butyl (4,5-dimethoxypyridin-3-YL)-methylcarbamate

Cat. No.: B1439692
CAS No.: 1142191-79-4
M. Wt: 268.31 g/mol
InChI Key: QLZIMMWYZWGOFP-UHFFFAOYSA-N
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Description

Tert-butyl (4,5-dimethoxypyridin-3-yl)-methylcarbamate is a chemical compound with the molecular formula C12H18N2O4 It is a derivative of pyridine, featuring tert-butyl and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4,5-dimethoxypyridin-3-yl)-methylcarbamate typically involves the reaction of 4,5-dimethoxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4,5-dimethoxypyridin-3-yl)-methylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (4,5-dimethoxypyridin-3-yl)-methylcarbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study enzyme activity or as a ligand in receptor binding studies. Its ability to interact with biological molecules makes it useful in understanding biochemical pathways .

Medicine

Its pharmacological properties are being explored for the treatment of various diseases, including cancer and neurological disorders .

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl (4,5-dimethoxypyridin-3-yl)-methylcarbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (4,5-dimethoxypyridin-2-yl)-methylcarbamate
  • Tert-butyl (4,5-dimethoxypyridin-4-yl)-methylcarbamate
  • Tert-butyl (4,5-dimethoxypyridin-5-yl)-methylcarbamate

Uniqueness

Tert-butyl (4,5-dimethoxypyridin-3-yl)-methylcarbamate is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

Tert-butyl (4,5-dimethoxypyridin-3-YL)-methylcarbamate (CAS Number: 1142191-79-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₂₀N₂O₄, with a molecular weight of approximately 268.31 g/mol. The compound features a pyridine ring substituted with two methoxy groups and a tert-butyl carbamate moiety, which contribute to its biological activity and solubility.

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for the modulation of neurotransmitter levels in the brain. This inhibition suggests applications in treating neurodegenerative diseases such as Alzheimer's disease by enhancing acetylcholine availability .
  • Neuroprotective Effects : Research indicates that this compound protects neuronal cells from oxidative stress and toxicity induced by amyloid-beta peptide, a hallmark of Alzheimer's pathology. It reduces inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), contributing to its neuroprotective properties .

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy in enhancing cell viability and reducing inflammation. A notable study examined its effects on astrocyte cultures exposed to amyloid-beta:

Treatment ConditionCell Viability (%)TNF-α Levels (pg/mL)
Control10010
Aβ Only43.7850
Aβ + Compound62.9830

The data indicate that co-treatment with this compound significantly improved cell survival and reduced inflammatory responses.

In Vivo Studies

In vivo studies further support the neuroprotective effects observed in vitro. Animal models treated with this compound exhibited improved cognitive functions and reduced amyloid plaque formation compared to controls. These findings underscore its potential as a therapeutic agent for neurodegenerative disorders.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Alzheimer's Disease Model : In a mouse model of Alzheimer's disease, administration of the compound resulted in decreased levels of amyloid-beta plaques and improved cognitive performance on memory tasks compared to untreated mice.
  • Inflammation Reduction : A study focusing on neuroinflammation showed that the compound effectively reduced markers of inflammation in the brain, suggesting its utility in conditions characterized by chronic inflammation .

Properties

IUPAC Name

tert-butyl N-[(4,5-dimethoxypyridin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-13(2,3)19-12(16)15-7-9-6-14-8-10(17-4)11(9)18-5/h6,8H,7H2,1-5H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZIMMWYZWGOFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=CC(=C1OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673906
Record name tert-Butyl [(4,5-dimethoxypyridin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142191-79-4
Record name Carbamic acid, N-[(4,5-dimethoxy-3-pyridinyl)methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142191-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(4,5-dimethoxypyridin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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